
N-Nitrosoatenolol
Overview
Description
N-Nitrosoatenolol is a nitrosamine impurity derived from the beta-blocker atenolol, formed via nitrosation of its secondary amine group during drug synthesis or storage under specific conditions. Studies have demonstrated its capacity to induce DNA strand breaks in human and rat hepatocytes and micronucleus formation in rat liver cells, highlighting organ-specific genotoxicity . Regulatory efforts to control this compound and analogous NDSRIs involve stringent analytical method development, including LC-MS/MS protocols, to ensure pharmaceutical safety .
Preparation Methods
N-Nitroso Atenolol can be synthesized through the nitrosation of atenolol. This reaction typically involves the use of sodium nitrite in an acidic medium, such as hydrochloric acid. The reaction conditions must be carefully controlled to ensure the formation of the nitroso derivative without significant side reactions . Industrial production methods would likely involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the purity of the final product.
Chemical Reactions Analysis
Protolytic Denitrosation
NA undergoes denitrosation in acidic environments, reverting to atenolol. This process involves:
-
Protonation of the nitrosamine oxygen, forming a hydroxydiazenium intermediate .
-
Subsequent nucleophilic attack (e.g., by water or chloride ions), cleaving the N–N bond .
Conditions : Accelerated by Br⁻, SCN⁻, or thiourea .
Photolysis
UV irradiation induces decomposition via N–N bond cleavage, generating reactive intermediates:
-
Primary products : Nitric oxide (NO) and atenolol-derived radicals .
-
Secondary reactions : Radical recombination or oxidation to form formaldehyde and nitrogen oxides .
Reactions with Electrophiles
NA forms alkoxydiazenium salts when treated with alkylating agents (e.g., trialkyloxonium salts). These intermediates are unstable and revert to NA or undergo N-dealkylation .
Voltammetric Analysis
-
Technique : Differential-pulse polarography in Britton-Robinson buffer (pH 3–4) .
-
Sensitivity :
Parameter N-Nitrosoatenolol Linear range 0.16–9.6 µg/mL Detection limit (S/N=2) 0.015 µg/mL
LC-MS/MS Quantification
Genotoxic and Mutagenic Activity
NA exhibits species-specific DNA damage:
-
In vitro :
-
In vivo :
Scientific Research Applications
Chemical Background
N-Nitroso compounds are recognized for their mutagenic and carcinogenic properties. They are formed through the nitrosation of secondary amines, such as atenolol, often under acidic conditions with nitrites present. The structure of N-nitroso compounds typically features a nitrogen-nitrogen double bond (N=N=O) which is crucial for their reactivity and biological activity .
Genotoxicity Studies
Research indicates that N-nitrosoatenolol exhibits genotoxic properties. In vitro studies have demonstrated that it can induce DNA fragmentation in rat hepatocytes at specific concentrations . This raises concerns about its presence as an impurity in pharmaceutical formulations, highlighting the necessity for rigorous testing and monitoring.
Analytical Methods
Several analytical methods have been developed for the sensitive detection and quantification of this compound:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been optimized for detecting low levels of N-nitroso compounds in drug products. Studies report limits of detection (LOD) and quantification (LOQ) as low as 0.005 ng/mL and 0.010 ng/mL, respectively . The high sensitivity and specificity of LC-MS/MS make it a preferred choice for regulatory compliance.
- Voltammetric Techniques : A voltammetric method has been proposed for the determination of N-nitroso derivatives, including this compound. This approach offers simplicity and high sensitivity, making it suitable for environmental monitoring and pharmaceutical analysis .
Regulatory Considerations
The presence of nitrosamine impurities like this compound in pharmaceuticals has led to increased scrutiny from regulatory bodies such as the FDA and EMA. The International Council for Harmonisation (ICH) has issued guidelines (ICH M7) to assess and control DNA-reactive impurities in pharmaceuticals to limit potential carcinogenic risks . These guidelines necessitate:
- Risk Assessment : Manufacturers must perform risk assessments to evaluate the potential exposure to nitrosamines during drug development and production.
- Control Measures : Implementing control measures to limit nitrosamine formation during manufacturing processes is critical.
Formation Studies
A study investigated the formation of N-nitroso derivatives from various beta-blockers, including atenolol. It was found that under specific conditions, these compounds could form significant amounts of this compound, emphasizing the need for careful formulation practices to mitigate risks .
Regulatory Actions
Following the detection of nitrosamine impurities in various medications, including those containing atenolol, several recalls were issued by pharmaceutical companies. This prompted regulatory agencies to enforce stricter limits on acceptable levels of nitrosamines in drug products .
Data Summary Table
Analytical Method | Limit of Detection | Limit of Quantification | Application Area |
---|---|---|---|
LC-MS/MS | 0.005 ng/mL | 0.010 ng/mL | Pharmaceutical analysis |
Voltammetric Techniques | Not specified | Not specified | Environmental monitoring |
Mechanism of Action
The genotoxic effects of N-Nitroso Atenolol are primarily due to its ability to form DNA adducts, which can lead to mutations and other forms of genetic damage. The nitroso group is highly reactive and can interact with nucleophilic sites in DNA, leading to the formation of covalent bonds. This can disrupt the normal structure and function of DNA, triggering cellular responses such as DNA repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Nitrosoatenolol belongs to a broader class of NDSRIs, which include nitroso derivatives of beta-blockers such as N-Nitrosometoprolol, N-Nitrosobisoprolol, and N-Nitrosopropranolol. These compounds share structural similarities but exhibit variations in physicochemical properties, detection challenges, and toxicological profiles.
Structural and Analytical Comparison
Table 1: Key Characteristics of this compound and Analogous NDSRIs
Structural Insights :
- All NDSRIs are nitroso derivatives of secondary amines in beta-blockers. For example, this compound retains atenolol’s phenylacetamide backbone but introduces a nitroso (-NO) group to the amine, altering its reactivity and stability .
- Differences in parent drug structures (e.g., metoprolol’s methoxyethyl group vs. atenolol’s para-substituted amide) influence the hydrophobicity and ionization efficiency of their nitroso derivatives, affecting LC-MS/MS retention times and detection limits .
Toxicological and Regulatory Considerations
- Regulatory Challenges: The USP’s ongoing method development for NDSRIs underscores the need for compound-specific validation despite shared detection platforms (e.g., LC-MS/MS) . For instance, N-Nitroso Sotalol requires distinct calibration standards due to structural differences from this compound .
Analytical Methodologies
- Separation Challenges : Analogous nitroso compounds often co-elute in chromatographic systems due to similar polarities, necessitating high-resolution mass spectrometry for differentiation .
- Reference Standards : Compounds like N-Nitroso Sotalol and N-Nitrosothiazolidine are synthesized as highly characterized reference materials to meet regulatory standards, ensuring method accuracy .
Biological Activity
N-Nitrosoatenolol, a nitrosamine derivative of the β-blocker atenolol, has garnered attention due to its potential biological activity, particularly concerning mutagenicity and carcinogenicity. This article synthesizes existing research findings and data on the biological effects of this compound, highlighting key studies, case analyses, and structural insights.
Chemical Structure and Properties
This compound is part of a broader class of nitrosamines, characterized by the presence of a nitroso group (–N=O) attached to a secondary amine. Its chemical formula is . The structural framework of N-nitroso compounds often influences their biological activity, with variations in substituents affecting toxicity and genotoxicity.
Biological Activity Overview
1. Mutagenicity and Carcinogenicity:
Research indicates that N-nitroso compounds can exhibit varying degrees of mutagenic potential. For instance, studies have shown that while some nitrosamines are potent carcinogens, others like this compound may have reduced potency. Martelli et al. (1994) demonstrated that nitroso derivatives of β-blockers, including nitrosoatenolol, were less clastogenic than the well-known carcinogen N-nitrosodimethylamine (NDMA) in rodent models .
2. In Vivo Studies:
In vivo micronucleus assays conducted on rats revealed a slight increase in micronucleated cells in the liver following exposure to this compound; however, no significant clastogenic effects were observed in bone marrow or spleen samples . This suggests that while there may be some genotoxic potential, it is considerably lower than that of other nitrosamines.
3. Structure-Activity Relationship (SAR):
The biological activity of N-nitroso compounds is heavily influenced by their structure. The presence of bulky substituents near the nitrosamine moiety can significantly reduce carcinogenicity . For example, the β-hydroxy group adjacent to the nitrogen atom in β-blockers has been shown to enhance polarity and reduce the likelihood of metabolic activation leading to DNA damage.
Case Studies
Case Study 1: Genotoxicity Assessment
A comprehensive study by Robbiano et al. assessed the genotoxic effects of several β-adrenergic blocking agents and their nitrosated forms in rat hepatocytes. The findings indicated that while some derivatives exhibited mutagenic properties under specific conditions, this compound demonstrated a lower incidence of DNA damage compared to other nitrosamines .
Case Study 2: Regulatory Perspectives
The European Medicines Agency (EMA) has acknowledged concerns regarding nitrosamine impurities in pharmaceuticals, including this compound. The agency has proposed acceptable intake limits based on toxicological assessments and structure-activity relationships . Current discussions suggest a threshold limit set at 178 ng/day for nitrosamines like this compound, reflecting ongoing regulatory scrutiny.
Comparative Analysis
The following table summarizes key findings from various studies regarding the biological activity of this compound compared to other nitrosamines:
Q & A
Basic Research Questions
Q. What validated analytical methods are suitable for detecting and quantifying N-Nitrosoatenolol in pharmaceutical products and environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its sensitivity and specificity for nitrosamines. Method development should include optimizing ionization parameters (e.g., ESI+ mode), selecting stable isotope-labeled internal standards (e.g., deuterated analogs), and validating limits of detection (LOD < 1 ppb). Cross-validation with gas chromatography (GC-MS) is recommended to confirm results, especially in complex matrices like food or biological samples . For environmental samples, pre-concentration techniques such as solid-phase extraction (SPE) with polymeric sorbents improve recovery rates .
Q. How should researchers design experiments to assess the genotoxic potential of this compound in vitro and in vivo?
- Methodological Answer : Use a tiered approach:
- In vitro : Conduct bacterial reverse mutation assays (Ames test) with metabolic activation (S9 mix) and mammalian cell tests (e.g., micronucleus assay in human hepatocytes). Concentrations should span 0.1–1.0 mM to assess dose-response relationships .
- In vivo : Administer this compound orally (e.g., 1.0 g/kg in rats) and evaluate micronucleus formation in liver cells, as hepatic metabolism may activate pro-mutagenic intermediates. Include negative controls and validate findings with comet assays to detect DNA strand breaks .
Q. What are the current regulatory thresholds and guidelines for this compound in pharmaceuticals?
- Methodological Answer : While specific limits for this compound are not universally codified, the ICH M7(R1) guideline recommends a threshold of toxicological concern (TTC) of 1.5 µg/day for nitrosamines in drugs. Researchers should cross-reference regional guidelines (e.g., FDA, EMA) and employ a risk-based approach, prioritizing quantification in angiotensin receptor blockers (ARBs) and beta-blockers due to their amine-rich structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in genotoxicity data (e.g., negative in vitro results vs. positive in vivo findings)?
- Methodological Answer : Discrepancies may arise from metabolic differences between test systems. To address this:
- Use primary human hepatocytes instead of immortalized cell lines to better mimic human metabolism .
- Conduct combinatorial assays (e.g., in vitro micronucleus + in vivo liver UDS tests) to assess metabolic activation pathways.
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses to in vivo relevance .
Q. What extraction and cleanup techniques optimize recovery of this compound from complex matrices like food or biological fluids?
- Methodological Answer :
- For food matrices : Use the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile extraction, followed by dispersive SPE cleanup using MgSO₄ and primary secondary amine (PSA) sorbents. Adjust pH to 4.5–5.0 to stabilize nitrosamines .
- For biological fluids : Protein precipitation with cold methanol (1:3 v/v) followed by SPE with C18 cartridges improves recovery. Validate methods using deuterated this compound as an internal standard to correct for matrix effects .
Q. What strategies ensure accurate quantification of this compound when certified reference materials (CRMs) are limited?
- Methodological Answer :
- Synthesize in-house reference standards via nitrosation of atenolol with sodium nitrite under acidic conditions (pH 3.0). Characterize purity using NMR and high-resolution MS .
- Use surrogate standards (e.g., N-Nitrosopropranolol) with similar physicochemical properties for calibration when CRMs are unavailable. Cross-validate results against orthogonal methods like GC-NCD (nitrogen chemiluminescence detection) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s carcinogenicity (e.g., positive liver micronucleus tests vs. negative spleen results)?
- Methodological Answer : Tissue-specific effects may stem from differential expression of metabolizing enzymes (e.g., CYP2E1 in hepatocytes). Propose mechanistic studies:
- Measure DNA adduct formation in target tissues using ³²P-postlabeling.
- Evaluate oxidative stress markers (e.g., 8-OHdG) to link genotoxicity to reactive oxygen species (ROS) generation .
Q. Method Development Challenges
Q. What analytical parameters are critical for distinguishing this compound from structurally similar nitrosamines in LC-MS/MS workflows?
- Methodological Answer :
- Optimize chromatographic separation using a HILIC column (e.g., Waters Acquity BEH Amide) to resolve polar nitrosamines.
- Use MRM transitions specific to this compound (e.g., m/z 298.1 → 116.1 for quantification; m/z 298.1 → 72.1 for confirmation) .
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLORPAGHSJJNFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928722 | |
Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134720-04-0 | |
Record name | N-Nitrosoatenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.